Product packaging for 4'-Octyloxyacetophenone(Cat. No.:CAS No. 37062-63-8)

4'-Octyloxyacetophenone

Cat. No.: B2770262
CAS No.: 37062-63-8
M. Wt: 248.36 g/mol
InChI Key: MJBFLVDBEWBJNM-UHFFFAOYSA-N
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Description

4'-Octyloxyacetophenone is a synthetic organic compound of significant interest in materials science research. As a derivative of acetophenone featuring an octyloxy chain at the para position, its primary research value lies in the study of liquid crystals. The elongated alkyl chain promotes molecular ordering, making it a valuable building block or intermediate in the synthesis and development of thermotropic liquid crystalline materials for investigative purposes. Researchers also utilize this compound in organic synthesis and as a standard in chromatographic analysis. The mechanism of action for this compound is structural, where the polar acetophenone core and the flexible alkoxy chain contribute to the formation of stable mesophases and influence the transition temperatures and electro-optical properties of the resulting material systems. (Note: Specific data on melting/boiling points, solubility, and NMR spectra should be added here from the compound's analytical certificate). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B2770262 4'-Octyloxyacetophenone CAS No. 37062-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37062-63-8

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-octan-4-yloxy-1-phenylethanone

InChI

InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3

InChI Key

MJBFLVDBEWBJNM-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCC(CCC)OCC(=O)C1=CC=CC=C1

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Analysis for 4 Octyloxyacetophenone

Established Synthetic Routes and Mechanistic Investigations

The most common and historically significant method for synthesizing 4'-Octyloxyacetophenone is through the alkylation of 4'-hydroxyacetophenone (B195518). This approach is a variation of the Williamson ether synthesis.

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. wikipedia.org In the context of this compound synthesis, the reaction involves the deprotonation of 4'-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks an octyl halide (such as 1-bromooctane (B94149) or 1-iodooctane) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds as follows:

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), removes the acidic proton from the hydroxyl group of 4'-hydroxyacetophenone. This creates a resonance-stabilized phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon atom of the octyl halide. This is a concerted, single-step process where the C-O bond forms at the same time as the carbon-halide bond breaks. wikipedia.org

For the SN2 mechanism to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergoing elimination reactions, which would reduce the ether yield. wikipedia.orgmasterorganicchemistry.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key variables include the choice of base, solvent, temperature, and reaction duration. sigmaaldrich.com Laboratory syntheses typically report yields between 50-95%. wikipedia.org

Common solvents for this type of synthesis include polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF), which are effective at solvating the cation of the base without interfering with the nucleophile. wikipedia.orgorganic-synthesis.com The choice of base is also critical; stronger bases can increase the rate of deprotonation but may also promote side reactions. Potassium carbonate is a frequently used base, often in conjunction with a solvent like acetone (B3395972) or acetonitrile. organic-synthesis.comchemicalbook.com

Reaction temperatures typically range from 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org Monitoring the reaction's progress, often by thin-layer chromatography (TLC), helps determine the optimal time for completion. organic-synthesis.com

Table 1: Optimization of Williamson Ether Synthesis for Alkoxyacetophenones This table is a representative summary based on typical conditions for Williamson ether synthesis and may not reflect specific experiments for this compound.

Parameter Condition 1 Condition 2 Condition 3 Outcome
Base K₂CO₃ Cs₂CO₃ NaH K₂CO₃ and Cs₂CO₃ are effective and easy to handle. NaH is a stronger base but requires an anhydrous solvent like THF. organic-synthesis.com
Solvent Acetone Acetonitrile DMF Acetonitrile and DMF are highly effective polar aprotic solvents that facilitate SN2 reactions. wikipedia.org
Alkyl Halide 1-Bromooctane 1-Iodooctane 1-Chlorooctane Iodides are the most reactive, followed by bromides and then chlorides.
Temperature Room Temp. 60 °C Reflux Higher temperatures increase the reaction rate but can also lead to side products. Reactions are often heated to ensure completion. organic-synthesis.com
Yield Moderate High High Yields can be optimized to be in the 50-95% range for laboratory syntheses. wikipedia.org

Novel and Emerging Synthetic Approaches

While the Williamson ether synthesis is reliable, modern research focuses on developing more efficient and environmentally friendly methods.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for etherification reactions. phasetransfercatalysis.comtandfonline.com A phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG) 400 or a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. tandfonline.comresearchgate.net This method can lead to excellent yields (often above 86%) and can sometimes be performed under solvent-free conditions, which is a significant advantage. tandfonline.comtandfonline.comresearchgate.net The use of PTC can enhance reaction rates and allow for milder reaction conditions. phasetransfercatalysis.com Additionally, transition-metal-catalyzed methods, while less common for this specific transformation, offer alternative routes for forming aryl ethers. acs.org

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. organic-chemistry.orgresearchgate.net In the synthesis of this compound, these principles can be applied in several ways:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing yields. chemicaljournals.comanton-paar.com The direct and rapid heating provided by microwaves can lead to cleaner reactions with fewer side products. anton-paar.comnih.gov

Solvent-Free or Greener Solvents: As mentioned, PTC can enable solvent-free reactions. tandfonline.com When solvents are necessary, the focus is on using more environmentally benign options.

Atom Economy: Catalytic approaches generally improve the atom economy of a reaction by reducing the need for stoichiometric reagents that end up as waste. researchgate.net

Purification Techniques and Process Development in Research Contexts

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, the inorganic salt byproduct, and any side products.

Standard laboratory purification techniques include:

Extraction: The reaction mixture is typically worked up by partitioning it between an organic solvent and water. The aqueous layer removes the inorganic salts, while the organic layer retains the desired ether product.

Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a common method. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the non-polar product from more polar impurities. organic-synthesis.com

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. rochester.edu As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solvent. pbworks.compatsnap.com Common solvents for recrystallizing aromatic ketones include ethanol, or mixtures like ethanol/water or ethyl acetate/hexane. rochester.edugoogle.comgoogle.com

Process development in a research context involves optimizing each of these synthetic and purification steps to achieve a reliable and scalable procedure that consistently produces the final compound with the desired purity. fairlystable.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 4'-Octyloxyacetophenone. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.

Proton NMR (¹H NMR) is instrumental in confirming the identity of this compound and serves as a critical tool in the analysis of its derivatives. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the acetyl group, the aromatic ring, and the octyloxy side chain.

The aromatic protons typically appear as two doublets in the downfield region of the spectrum, a result of their distinct chemical environments in the para-substituted ring. The protons ortho to the electron-donating octyloxy group are shielded and appear at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing acetyl group. The acetyl protons present as a sharp singlet, while the protons of the octyloxy chain exhibit a series of multiplets, with the methylene (B1212753) group attached to the oxygen atom appearing as a triplet at a characteristic downfield position due to the deshielding effect of the oxygen.

In the analysis of derivatives, ¹H NMR is invaluable for monitoring chemical transformations. For instance, in the synthesis of chalcones derived from this compound, the appearance of new signals corresponding to the α,β-unsaturated keto functionality provides direct evidence of the reaction's progress. The chemical shifts and coupling constants of the vinylic protons in the resulting chalcone (B49325) are diagnostic of its stereochemistry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (ortho to -COCH₃)7.90Doublet8.82H
Aromatic (ortho to -OC₈H₁₇)6.90Doublet8.82H
-OCH₂-4.01Triplet6.52H
Acetyl (-COCH₃)2.52Singlet-3H
-OCH₂CH ₂-1.78Quintet6.72H
-(CH₂)₅-1.45 - 1.25Multiplet-10H
Terminal -CH₃0.88Triplet6.83H

Note: Data is predicted based on values for analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a comprehensive characterization of the carbon framework.

The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield chemical shift, typically appearing around 197 ppm. The aromatic carbons exhibit signals in the range of 114 to 164 ppm, with the carbon attached to the oxygen atom being the most downfield due to the strong deshielding effect. The quaternary carbon to which the acetyl group is attached is also distinctly observed. The carbons of the octyloxy chain are found in the upfield region of the spectrum, providing a clear signature for the aliphatic portion of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)196.8
Aromatic (C-O)163.5
Aromatic (C-H, ortho to -COCH₃)130.5
Aromatic (quaternary, C-COCH₃)130.2
Aromatic (C-H, ortho to -OC₈H₁₇)114.1
-OC H₂-68.1
Alkyl Chain (-CH₂-)31.8
Alkyl Chain (-CH₂-)29.3
Alkyl Chain (-CH₂-)29.2
Alkyl Chain (-CH₂-)26.0
Acetyl (-C H₃)26.3
Alkyl Chain (-CH₂-)22.6
Terminal (-C H₃)14.1

Note: Data is predicted based on values for analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is typically observed around 1680 cm⁻¹. This position is indicative of an aryl ketone, where conjugation with the aromatic ring lowers the vibrational frequency compared to a saturated ketone.

Other significant absorptions include the C-O-C stretching vibrations of the ether linkage, which appear in the region of 1260-1050 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyloxy chain are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Strong
Carbonyl (C=O) Stretch~1680Strong, Sharp
Aromatic C=C Stretch1605, 1575Medium
Aliphatic C-H Bend1470 - 1370Medium
Aryl Ether (C-O) Stretch~1255Strong
Alkyl Ether (C-O) Stretch~1050Strong

Note: Data is predicted based on typical values for the respective functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the conformational properties of the flexible octyloxy chain. The Raman spectrum is often less cluttered in the fingerprint region, allowing for clearer observation of skeletal vibrations. The symmetric stretching of the aromatic ring often gives a strong Raman signal.

In the context of materials science, where this compound can be a precursor to liquid crystals, Raman spectroscopy is employed to study the conformational order of the alkyl chains in different phases. Changes in the intensity and position of specific Raman bands, such as the accordion modes of the alkyl chain, can be correlated with the degree of conformational order and the nature of the phase transitions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within the conjugated system of this compound.

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol or cyclohexane typically displays two main absorption bands. A strong absorption band, usually below 300 nm, is attributed to the π→π* transition of the aromatic system. A weaker, longer-wavelength absorption band, characteristic of the carbonyl group, arises from the n→π* transition. The position of these bands can be influenced by solvent polarity.

While many simple acetophenones are not strongly fluorescent, the presence of the electron-donating octyloxy group can influence the emission properties. Studies on related alkoxy-substituted acetophenones suggest that they may exhibit weak fluorescence. The excitation and emission wavelengths would be dependent on the specific electronic structure and the solvent environment. Detailed fluorescence studies, including quantum yield and lifetime measurements, would be necessary to fully characterize the emissive properties of this compound.

Table 4: Predicted Electronic Absorption Data for this compound

Transition Predicted λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π~275High
n→π~320Low

Note: Data is predicted based on values for analogous compounds. Solvent effects can cause shifts in λₘₐₓ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₆H₂₄O₂), the expected molecular weight is approximately 248.36 g/mol . The molecular ion peak (M⁺) in the mass spectrum would appear at an m/z corresponding to this value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acetophenone (B1666503) derivatives include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could result in the loss of a methyl radical (•CH₃) to form an ion at m/z [M-15]⁺, or the loss of the octyloxyphenyl radical. The formation of the acetyl cation (CH₃CO⁺) at m/z 43 is a very common and often abundant peak for acetophenones.

Cleavage of the ether bond: The octyloxy group can undergo fragmentation, leading to the loss of the octyl chain or parts of it.

McLafferty rearrangement: This is a possibility if there is a gamma-hydrogen available on the alkyl chain, though it is less common for aromatic ketones.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be able to distinguish its molecular formula (C₁₆H₂₄O₂) from other possible formulas with the same nominal mass. This high degree of certainty is crucial for confirming the identity of a synthesized compound or for identifying an unknown.

Illustrative HRMS Data for this compound

Ion Formula Calculated m/z Measured m/z Mass Error (ppm)
[C₁₆H₂₄O₂ + H]⁺ 249.1855 249.1853 -0.8

Note: This data is illustrative and represents typical accuracy for HRMS.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides direct evidence of the connectivity of atoms within the molecule.

For this compound, an MS/MS experiment on the protonated molecule [M+H]⁺ would likely reveal characteristic fragment ions. For example, the loss of the octyl chain as octene (C₈H₁₆) is a common fragmentation pathway for alkoxy-substituted aromatic compounds, leading to a prominent product ion corresponding to protonated 4'-hydroxyacetophenone (B195518).

Predicted Major MS/MS Fragments for [C₁₆H₂₄O₂ + H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
249.19 137.06 112.13 (C₈H₁₆) [HOC₆H₄COCH₃ + H]⁺
249.19 121.06 128.13 (C₈H₁₆ + O) [C₇H₅O]⁺

Note: This table is based on predicted fragmentation patterns for similar structures.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile organic compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for reversed-phase HPLC. The nonpolar C18 chains interact with the nonpolar octyl chain and phenyl ring of this compound, leading to its retention on the column.

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) or methanol and water is typically employed. The organic solvent is the strong eluting solvent, and by adjusting its proportion, the retention time of the compound can be controlled.

Detection: A UV detector is well-suited for this compound due to its strong UV absorbance. The detection wavelength would be set at one of its absorption maxima (e.g., around 275 nm) to ensure high sensitivity.

The purity of a sample of this compound can be determined by analyzing the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of other peaks would suggest the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity.

Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

| Expected Retention Time | ~12.5 minutes |

Note: These parameters are illustrative and would require optimization for a specific instrument and sample.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For molecules with lower volatility or those containing polar functional groups, such as ketones or potential precursor phenols, chemical derivatization is a critical step to enhance their suitability for GC analysis. This process modifies the analyte to increase its volatility, improve thermal stability, and enhance chromatographic separation and detection sensitivity. nih.govyoutube.com

For a compound like this compound, which possesses a long alkyl chain, its volatility is lower than smaller acetophenone analogs. While it may be amenable to high-temperature GC, analysis can be improved, especially for trace-level detection or for related compounds in a sample matrix (e.g., its precursor 4'-hydroxyacetophenone), by converting it into a more volatile derivative. The primary goal of derivatization is to replace active hydrogen atoms, such as those in hydroxyl or amine groups, with less polar, non-hydrogen-bonding groups. youtube.com

The derivatization process typically involves reacting the sample extract with a specific reagent under controlled conditions. Common methods include silylation, acylation, and alkylation. Silylation, for instance, replaces active hydrogens with a trimethylsilyl (TMS) group and is highly effective for compounds with hydroxyl groups. nih.gov The resulting derivatives exhibit significantly reduced polarity and boiling points, leading to sharper peaks and better resolution in the gas chromatogram.

Following derivatization, the sample is injected into the gas chromatograph. The instrument uses a carrier gas (e.g., helium or hydrogen) to move the vaporized compounds through a capillary column containing a stationary phase. For long-chain aromatic ketones, columns with a poly(trifluoropropylmethylsiloxane) or similar stationary phase can provide excellent separation. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. As the separated derivatives exit the column, they are detected, often by a mass spectrometer (MS), which provides both quantitative data and mass spectral information for structural confirmation. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Phenolic and Ketonic Compounds This table outlines common reagents used to create volatile derivatives of compounds containing functional groups relevant to this compound and its potential precursors.

Derivatization MethodReagent ExampleAbbreviationTarget Functional Group(s)Key Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2)Forms stable, volatile TMS ethers/esters; widely applicable. nih.gov
Silylation N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAHydroxyl (-OH), Amine (-NH2)Forms t-butyldimethylsilyl (TBDMS) derivatives which yield characteristic mass spectra with prominent molecular ions. researchgate.net
Alkylation DiazomethaneCH₂N₂Carboxyl (-COOH), Phenolic Hydroxyl (-OH)Forms methyl esters/ethers; highly reactive but requires caution due to toxicity and explosive nature. epa.gov
Acylation Pentafluorobenzyl bromidePFBBrPhenolic Hydroxyl (-OH), Carboxyl (-COOH)Forms derivatives that are highly sensitive to Electron Capture Detection (ECD). epa.gov

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the detailed investigation of crystalline solids. It provides fundamental information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. carleton.edu By analyzing the pattern of diffracted X-rays, researchers can determine key structural parameters, identify different crystalline forms (polymorphs), and gain insight into the supramolecular assembly driven by intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise and unambiguous molecular structure of a compound in the solid state. veranova.com The technique requires a high-quality single crystal, typically less than a millimeter in any dimension, which is mounted and exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the regularly spaced electron clouds of the atoms, producing a unique, three-dimensional diffraction pattern of spots with varying intensities. carleton.edu

The geometric positions and intensities of these diffracted spots are meticulously recorded. This data is then processed using complex mathematical algorithms to solve the crystal structure. The final output is an electron density map from which the positions of individual atoms can be determined. This allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation. spbu.ru Furthermore, SCXRD is crucial for establishing the absolute stereochemistry of chiral molecules and revealing the intricate network of intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing. veranova.com

While specific crystallographic data for this compound is not publicly documented, the analysis of its structural analog, 4'-Hydroxyacetophenone, demonstrates the power of the technique. Studies have revealed that 4'-Hydroxyacetophenone can exist in at least two different polymorphic forms, a monoclinic and an orthorhombic form, each with a distinct crystal structure that was elucidated by SCXRD. researchgate.net

Table 2: Illustrative Single Crystal XRD Data for 4'-Hydroxyacetophenone (Monoclinic Form I) This table presents crystallographic data for a known polymorph of 4'-Hydroxyacetophenone, a structural analog of this compound, to exemplify the type of information obtained from an SCXRD analysis. researchgate.net

ParameterValue
Empirical Formula C₈H₈O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.957(2)
b (Å) 8.649(2)
c (Å) 7.375(1)
α (°) 90
β (°) 102.39(3)
γ (°) 90
Volume (ų) 681.3(2)
Z (molecules/unit cell) 4

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods provide a detailed picture of the electronic landscape of 4'-Octyloxyacetophenone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules the size of this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than many other high-level methods, allowing for the calculation of a wide range of molecular properties with reasonable accuracy.

For this compound, DFT calculations can be utilized to optimize the molecular geometry, predict vibrational frequencies corresponding to its infrared and Raman spectra, and determine electronic properties such as dipole moment and polarizability. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. While specific DFT studies on this compound are not widely available in public literature, the methodology is well-established for similar aromatic ketones.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

Due to their high computational cost, the application of high-level ab initio methods to a molecule as large as this compound is challenging. However, they can be used for benchmarking results from more computationally efficient methods like DFT or for calculating specific properties with high precision, such as interaction energies or excited state properties. For instance, while a full geometry optimization using a high-level Coupled Cluster method might be computationally prohibitive, single-point energy calculations on a DFT-optimized geometry can provide more accurate electronic energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich octyloxy-substituted benzene (B151609) ring, while the LUMO is likely to be centered on the acetophenone (B1666503) moiety, particularly the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. The specific energies of these orbitals can be calculated using DFT or ab initio methods.

OrbitalDescriptionExpected Localization
HOMO Highest Occupied Molecular OrbitalPrimarily on the octyloxy-substituted benzene ring
LUMO Lowest Unoccupied Molecular OrbitalPrimarily on the acetophenone moiety (carbonyl group)

This table represents expected localizations based on general principles of organic chemistry, pending specific calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netlibretexts.orgresearchgate.net The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic information, they are often too computationally intensive for studying the dynamic behavior of large molecules over time. Molecular mechanics and molecular dynamics simulations offer a way to explore the conformational landscape and dynamics of this compound.

Conformational Space Exploration

The octyloxy chain of this compound introduces significant conformational flexibility. Molecular mechanics force fields (e.g., AMBER, CHARMM) can be used to perform a conformational search to identify the low-energy conformations of the molecule. This involves systematically rotating the rotatable bonds and calculating the potential energy of each conformation.

Intermolecular Interactions and Aggregation Behavior

The way this compound molecules interact with each other governs its macroscopic properties, such as its physical state, solubility, and potential to form ordered structures like liquid crystals. The primary intermolecular forces at play would be:

Van der Waals Forces: The long octyl chain would lead to significant London dispersion forces, which increase with the length of the alkyl chain.

Dipole-Dipole Interactions: The carbonyl group (C=O) introduces a permanent dipole moment, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking, further contributing to intermolecular attraction.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis would be employed to visualize and quantify these interactions. Molecular dynamics (MD) simulations could predict how these interactions lead to self-assembly and aggregation in different environments. While no specific studies on the aggregation of this compound were found, research on similar long-chain aromatic ketones would suggest a propensity for forming lamellar or other organized structures, particularly in non-polar solvents or in the solid state.

Dynamic Properties in Condensed Phases

In liquid or solid states, the molecules of this compound are not static. MD simulations would be the primary tool to investigate these dynamic properties. Such simulations would track the movement of each atom over time, providing insights into:

Rotational and Translational Diffusion: How quickly the molecules rotate and move within the bulk material. This is crucial for understanding viscosity and transport properties.

Conformational Dynamics: The flexibility of the octyloxy chain allows for numerous conformations. Simulations can reveal the most probable conformations and the energy barriers between them.

Vibrational Spectra: The characteristic vibrations of the chemical bonds can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

A hypothetical study on this compound would likely reveal that the dynamics of the aromatic core are significantly different from the more mobile octyloxy tail.

Statistical Thermodynamics and Thermophysical Property Prediction

Statistical thermodynamics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of the bulk material. By combining quantum mechanical calculations of molecular properties (like vibrational frequencies and rotational constants) with statistical mechanics principles, it is possible to predict thermophysical properties such as:

Heat Capacity

Entropy

Enthalpy of Formation

Gibbs Free Energy of Formation

These predicted values are invaluable for chemical process design and for understanding the stability and reactivity of the compound.

Table 1: Hypothetical Thermophysical Properties of this compound Predicted by Statistical Thermodynamics (Note: This table is illustrative and not based on published experimental or computational data for this specific compound.)

PropertyPredicted ValueUnit
Molar Mass248.38 g/mol
Standard Enthalpy of Formation-450.2kJ/mol
Standard Molar Entropy550.8J/(mol·K)
Molar Heat Capacity (Cp)420.5J/(mol·K)
Interactive Data Table
PropertyPredicted ValueUnit
Molar Mass248.38g/mol
Standard Enthalpy of Formation-450.2kJ/mol
Standard Molar Entropy550.8J/(mol·K)
Molar Heat Capacity (Cp)420.5J/(mol·K)

Computational Modeling for Structure-Property Relationships

QSPR models are mathematical equations that correlate the structural features of molecules (descriptors) with their experimental properties. For this compound, a QSPR model could be developed to predict properties like boiling point, melting point, or solubility based on a dataset of related acetophenone derivatives.

The development of a QSPR model involves:

Data Collection: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors (e.g., topological, geometrical, electronic).

Model Building: Employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation between descriptors and the property of interest.

Validation: Testing the predictive power of the model on an external set of compounds.

A hypothetical QSPR equation for the boiling point (BP) of alkoxyacetophenones might look like: BP = a * (Molecular Weight) + b * (Polarizability) + c * (Number of Carbon Atoms) + d

More advanced than traditional QSPR, machine learning (ML) and artificial intelligence (AI) can model complex, non-linear relationships between molecular structure and properties. Algorithms like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be trained on large datasets of chemical information to make highly accurate predictions.

For this compound, an ML model could be trained to predict a wide range of properties, including its spectroscopic characteristics, toxicological profile, or its performance in a specific application, such as a liquid crystal display. The advantage of ML is its ability to learn from vast and complex data without the need for an explicit mathematical equation.

Investigation of Structure Property Relationships

Influence of Alkyl Chain Length on Molecular Packing and Intermolecular Interactions

The octyl chain of 4'-Octyloxyacetophenone is not merely a passive component; it actively dictates the molecule's packing efficiency, intermolecular forces, and, consequently, its mesomorphic properties. The study of homologous series, such as the 4'-alkoxyacetophenones, reveals systematic trends in phase behavior as the alkyl chain length is varied.

Generally, as the alkyl chain lengthens in a calamitic liquid crystal series, there is an increased tendency to form more ordered smectic phases over the less ordered nematic phase. mdpi.comnih.gov This is because the longer, flexible chains promote lamellar (layered) packing structures characteristic of smectic phases through enhanced van der Waals interactions between adjacent molecules. thescipub.com Shorter alkyl chains, conversely, favor the formation of nematic phases. usm.my For instance, in one series of kinked liquid crystals, a stable nematic phase only appeared as the alkoxy chain was lengthened, which enhanced the molecular aspect ratio and reduced the melting point, thereby revealing the underlying mesogenic nature. nih.gov

A well-documented phenomenon in homologous series of liquid crystals is the "odd-even effect." This effect describes the alternating pattern of transition temperatures and other physical properties for compounds with odd versus even numbers of carbon atoms in their flexible chains. nih.govrsc.org Typically, the clearing point (the temperature of transition from the liquid crystal phase to the isotropic liquid phase) is higher for homologues with an even number of atoms in the chain compared to their odd-numbered neighbors. researchgate.net This is attributed to the difference in molecular conformation; chains with an even number of atoms can adopt a more extended, all-trans conformation, leading to a greater molecular length-to-breadth ratio and more stable intermolecular alignments. nih.gov In contrast, odd-numbered chains have a slightly bent conformation, which disrupts optimal packing.

The influence of the alkyl chain length on the transition temperatures for a homologous series of 4'-alkoxyacetophenones illustrates these principles. As the chain length increases, the melting point generally decreases, while the clearing point shows the characteristic odd-even alternation. The stability and type of mesophase are also directly affected, with longer chains promoting smectic phases.

Compound (n)Alkyl Chain LengthMelting Point (°C)Clearing Point (°C)Mesophase Type
4'-Methoxyacetophenone138-Non-mesomorphic
4'-Ethoxyacetophenone237-Non-mesomorphic
4'-Propoxyacetophenone335-Monotropic Nematic
4'-Butoxyacetophenone44855Nematic
4'-Pentyloxyacetophenone54253Nematic
4'-Hexyloxyacetophenone65770Nematic, Smectic C
4'-Heptyloxyacetophenone75472Nematic, Smectic C
This compound87083Nematic, Smectic C

Note: The data in this table is illustrative of general trends observed in homologous series of calamitic liquid crystals and may not represent empirically validated values for this specific series.

Impact of Aromatic Substituents on Electronic and Steric Conformations

Substituents on the aromatic core of a mesogen profoundly influence its electronic distribution and spatial configuration (steric effects), which are critical determinants of its material properties. chemrxiv.orgnih.gov In this compound, the key substituents are the para-octyloxy group (-OC₈H₁₇) and the acetyl group (-COCH₃).

Electronic Effects: The octyloxy group is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the benzene (B151609) ring. This increases the electron density of the aromatic system. Conversely, the acetyl group is an electron-withdrawing group because of the electronegative oxygen atom in the carbonyl group (C=O), which pulls electron density from the ring. nih.gov This push-pull electronic configuration across the long molecular axis enhances the molecular polarizability and dipole moment, which are crucial for the intermolecular interactions that lead to the formation of liquid crystal phases. mdpi.com Studies on substituted acetophenones have shown that such electronic effects can be correlated with properties like the carbonyl stretching frequency in infrared spectroscopy. researchgate.netsamipubco.com

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituents. nih.gov The linear geometry of the para-substituted phenyl ring in this compound is essential for its calamitic shape. Steric hindrance, or the spatial congestion between bulky groups, generally destabilizes more compact arrangements. chemrxiv.org The placement of the octyloxy and acetyl groups at opposite ends of the core (para position) minimizes steric hindrance and maximizes the molecule's anisotropy, or rod-like shape. nih.gov If these groups were in ortho or meta positions, the molecule would be more bent or kinked, disrupting the alignment necessary for liquid crystal formation. nih.gov The acetyl group's conformation relative to the phenyl ring is also influenced by a balance between resonance stabilization (favoring planarity) and steric repulsion from adjacent atoms. researchgate.net

Correlation between Molecular Architecture and Macroscopic Assembly

The emergence of ordered macroscopic phases, such as the smectic and nematic phases observed in liquid crystals, is a direct consequence of the collective self-assembly of individual molecules. nih.gov This process is governed by the specific architecture of the mesogen. For calamitic molecules like this compound, the architecture can be deconstructed into a rigid core and a flexible tail, each playing a distinct role. thescipub.com

Rigid Core: The biphenyl (B1667301) core (in related molecules) or the substituted benzene ring (in this case) provides the necessary structural rigidity. mdpi.com This rigidity, arising from the sp²-hybridized carbons of the aromatic system, ensures that the molecule maintains its elongated shape. The π-π stacking interactions between the aromatic cores of neighboring molecules are a significant driving force for the parallel alignment that characterizes liquid crystalline phases. mdpi.com

Flexible Tail: The octyloxy chain provides fluidity and mobility. thescipub.com While the rigid cores tend to stack, the flexible tails prevent the system from locking into a rigid three-dimensional crystal lattice, allowing the material to flow like a liquid while maintaining long-range orientational order. The length and flexibility of this chain are what mediate the transition between different types of mesophases (e.g., nematic to smectic). mdpi.comnih.gov

The interplay between these two components leads to a micro-segregation where the rigid, polarizable cores align with each other, and the flexible, non-polar tails also associate. In the Nematic (N) phase , molecules exhibit long-range orientational order but no positional order. In the more ordered Smectic (Sm) phases , molecules are arranged in layers, showing orientational order and one-dimensional positional order. thescipub.com The transition from a nematic to a smectic phase upon cooling is a classic example of how a decrease in thermal energy allows the weaker intermolecular forces, mediated by the alkyl chains, to establish a more ordered, layered structure. beilstein-journals.org X-ray diffraction (XRD) is a primary technique used to determine these macroscopic structures, revealing information about layer spacing (in smectic phases) and molecular packing. researchgate.netlucideon.comresearchgate.net

Elucidation of Molecular Design Principles for Desired Material Characteristics

The systematic study of structure-property relationships in compounds like this compound allows for the elucidation of general principles for designing new liquid crystalline materials with tailored characteristics. nih.govacs.org The goal is to control properties such as the temperature range of a mesophase, the type of phase (nematic, smectic A, smectic C, etc.), and other physical parameters like viscosity and birefringence. mdpi.com

Key design principles for calamitic mesogens include:

Core Structure: The length and rigidity of the aromatic core are primary determinants of mesophase stability. Longer, more rigid cores generally lead to higher clearing temperatures. thescipub.com Incorporating multiple aromatic rings (e.g., biphenyl, terphenyl) or linking groups (e.g., esters, Schiff bases) can be used to systematically tune these properties. mdpi.com

Terminal Chains: The length and parity (odd vs. even) of terminal alkyl or alkoxy chains are critical for controlling the melting point and the type of mesophase. mdpi.com As discussed, longer chains promote smectic phases. nih.gov The introduction of branched chains or chiral centers can be used to induce ferroelectric or other specialized phases. nih.gov

Lateral Substituents: Attaching substituents to the sides of the rigid core can significantly alter molecular packing. nih.gov Bulky lateral groups tend to decrease the clearing temperature by sterically hindering side-by-side packing. However, specific substituents like fluorine or chlorine can be used to modify the molecule's dipole moment and dielectric anisotropy without drastically increasing its breadth. nih.gov

Molecular Polarity: The presence and direction of strong dipoles (e.g., from -CN or -NO₂ groups) are crucial for many applications that rely on switching the material with an electric field. The push-pull system in this compound is a mild example of this principle. usm.my

By strategically combining these molecular features, scientists can design and synthesize novel materials with specific phase behaviors and physical properties optimized for applications ranging from display technologies to advanced sensor systems. nih.gov

Research on Advanced Material Science Applications

Role in Liquid Crystalline Systems

The elongated shape of the 4'-Octyloxyacetophenone molecule, featuring a polar ketone group and a nonpolar octyloxy tail, makes it a candidate for forming liquid crystalline phases. The study of homologous series, where the length of the alkoxy chain is varied, is a fundamental approach to understanding and tuning liquid crystal behavior nih.govru.nl. In many such series, members with longer chains, typically starting from hexyloxy or octyloxy, are known to exhibit mesophases scholarsresearchlibrary.com.

While specific phase transition data for pure this compound is not extensively documented in dedicated studies, its behavior can be inferred from trends observed in various homologous series of calamitic (rod-like) liquid crystals. In many series of phenylbenzoates and similar structures, the introduction of a terminal alkoxy chain of sufficient length is crucial for the formation of liquid crystalline phases scholarsresearchlibrary.comnist.gov.

For homologous series containing a rigid core and a terminal n-alkoxy chain, a general trend is observed where shorter chain members (methyl to butyl) are often non-mesogenic, while intermediate and longer chains induce nematic and/or smectic phases scholarsresearchlibrary.com. The octyloxy (C8) homologue frequently lies in a transitional region where both nematic and smectic phases can appear. Specifically, in some series, the smectic A phase is observed to commence from the octyloxy derivative scholarsresearchlibrary.com. The nematic phase is characterized by long-range orientational order of the molecules, while the smectic A phase possesses an additional one-dimensional positional order, with molecules arranged in layers.

The transition from the crystalline solid to a liquid crystal phase (e.g., Smectic A or Nematic) and subsequently to the isotropic liquid state occurs at specific temperatures. These transitions are typically studied using techniques like Differential Scanning Calorimetry (DSC), which measures heat flow, and Polarized Optical Microscopy (POM), which identifies phases by their unique textures. An odd-even effect is commonly observed in such homologous series, where the clearing temperatures (liquid crystal to isotropic transition) alternate as the number of carbon atoms in the alkoxy chain switches between odd and even numbers scholarsresearchlibrary.com.

To illustrate the typical phase behavior of a homologous series of calamitic liquid crystals, the following interactive table presents representative data for a generic 4-n-alkoxy-substituted series.

Alkoxy Chain Length (n)Solid to LC Transition (°C)LC to Isotropic Transition (°C)Observed Mesophases
4--Non-mesogenic
5145152Nematic
6142165Nematic
7138163Nematic
8135170Smectic A, Nematic
10130168Smectic A, Nematic
12128162Smectic A

Note: This table is a generalized representation based on typical trends in homologous series and does not represent experimentally verified data for the 4'-alkoxyacetophenone series.

The alignment of liquid crystal molecules at substrate surfaces, known as surface anchoring, is critical for the fabrication of liquid crystal display (LCD) devices and sensors. The interaction between the liquid crystal molecules and the alignment layer of a cell dictates the orientation of the director (the average direction of the long molecular axes). This orientation can be planar (parallel to the surface) or homeotropic (perpendicular to the surface).

The surface energy of the substrate and the chemical structure of the liquid crystal molecule are key factors. For instance, studies on polystyrene derivatives containing 4-n-alkyloxyphenol side groups have shown that the surface energy of the polymer film influences the vertical alignment of liquid crystal molecules mdpi.com. While specific surface anchoring studies on this compound are not widely published, its molecular structure suggests it would be sensitive to the chemical and physical nature of confining surfaces. Research in this area would involve measuring anchoring energies and observing alignment behavior on various treated substrates to determine its suitability for device applications.

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the collective behavior and ordering of molecules in liquid crystalline phases. These simulations can provide insights into parameters that are difficult to measure experimentally, such as the orientational order parameter, rotational and translational diffusion coefficients, and the detailed molecular arrangement within a mesophase.

For a compound like this compound, MD simulations could elucidate how the flexible octyloxy chain influences the packing and dynamics of the rigid acetophenone (B1666503) cores in both nematic and potential smectic phases. Such studies help in understanding the relationship between molecular structure and macroscopic liquid crystalline properties. However, specific molecular dynamics simulation studies focused on this compound are not prominently featured in existing literature.

Liquid crystals are foundational materials for a vast array of optoelectronic devices, most notably LCDs. The ability to switch the orientation of liquid crystal molecules with an electric field allows for the modulation of light, which is the working principle of displays. Nematic liquid crystals are widely used for this purpose. Materials exhibiting smectic phases are also explored for applications such as fast-switching ferroelectric displays and optical shutters.

Given its potential to form nematic and smectic phases, this compound could be a component in liquid crystal mixtures designed for display applications. Research in this area would involve formulating mixtures of this compound with other mesogenic compounds to optimize properties like the temperature range of the mesophase, viscosity, dielectric anisotropy, and optical birefringence for specific device requirements.

Potential as Building Blocks in Organic Electronic Materials

Beyond liquid crystals, molecules with defined electronic and structural properties are sought after as building blocks for other organic electronic materials. These materials are used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The acetophenone core can be chemically modified and incorporated into larger, more complex molecular architectures.

Detailed characterization of the photophysical properties of this compound, particularly when integrated into conjugated polymers or oligomers, would involve techniques like UV-Vis absorption and fluorescence spectroscopy to determine its absorption maxima, emission wavelengths, and fluorescence quantum yields. Currently, specific studies detailing the photophysical properties of this compound within conjugated systems are not extensively available.

Charge Transport Mechanisms in Organic Semiconductors

In organic semiconductors, and specifically in calamitic liquid crystals like those formed by this compound, charge transport is a complex process governed by the interplay of molecular arrangement and electronic coupling. The primary mechanisms of charge transport are hopping and band-like transport.

Hopping Transport: In less ordered phases, such as the nematic phase, or in the presence of structural defects, charge transport predominantly occurs via a hopping mechanism. Charges, typically localized on individual molecules or small aggregates, move between adjacent molecules through thermally activated jumps. The efficiency of hopping transport is highly dependent on the spatial proximity and relative orientation of the molecules, which are influenced by the self-assembled structure of the material. For calamitic liquid crystals, the alignment of the molecular long axes provides pathways for charge migration. The octyloxy chain of this compound plays a crucial role in influencing the molecular packing and thus the hopping pathways.

Band-Like Transport: In more ordered phases, such as certain smectic or crystalline phases, where molecules exhibit a high degree of positional and orientational order, a more efficient band-like transport mechanism can become operative. In this model, the electronic orbitals of adjacent molecules overlap significantly, forming delocalized electronic bands through which charge carriers can move more freely. The π-conjugated system of the acetophenone core is the primary contributor to these electronic bands. The formation of well-defined layers or columns in the self-assembled structures of this compound is a prerequisite for significant band-like transport.

The charge carrier mobility, a key parameter for semiconductor performance, is influenced by factors such as the type of liquid crystalline phase, the degree of molecular order, and the presence of impurities or defects. In calamitic systems, mobility is often anisotropic, being higher along the direction of molecular alignment. For materials like this compound, the mobility is expected to be higher in the more ordered smectic phases compared to the nematic phase.

Charge Transport Parameter Description Relevance to this compound
Charge Carrier Mobility (μ) The velocity of charge carriers per unit electric field.A key performance metric for semiconductor applications. Expected to be anisotropic and phase-dependent.
Electronic Coupling (t) The strength of the electronic interaction between adjacent molecules.Determines the ease of charge transfer between molecules. Influenced by molecular packing and π-π stacking.
Reorganization Energy (λ) The energy required to deform the molecular geometry upon charge addition or removal.A lower reorganization energy generally leads to higher mobility.
Disorder Static and dynamic variations in molecular positions and orientations.Introduces localized states that can trap charge carriers, reducing mobility.

Contribution to Soft Matter Physics and Self-Assembly Research

The amphiphilic nature of this compound, with its distinct polar and nonpolar segments, drives its self-assembly into a variety of ordered structures, making it a valuable model system for research in soft matter physics.

Self-Assembled Structures and Supramolecular Architectures

The self-assembly of calamitic molecules like this compound is primarily driven by the tendency to minimize unfavorable interactions between the polar aromatic cores and the nonpolar aliphatic tails, a phenomenon known as micro-phase segregation. This leads to the formation of various liquid crystalline phases, most commonly nematic and smectic phases.

Nematic Phase: In the nematic (N) phase, the molecules exhibit long-range orientational order, meaning they tend to align their long axes along a common direction, known as the director. However, they lack long-range positional order, behaving like a fluid in terms of their center of mass.

Smectic Phases: At lower temperatures, more ordered smectic (Sm) phases can form. In smectic phases, in addition to orientational order, the molecules are arranged in layers. Different smectic phases are distinguished by the arrangement of molecules within these layers. For instance, in the Smectic A (SmA) phase, the molecules are oriented perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted. The length of the octyloxy chain in this compound is a critical factor in determining the stability and type of the smectic phase formed.

The interplay of intermolecular forces, including π-π stacking of the aromatic cores and van der Waals interactions between the aliphatic chains, governs the specific supramolecular architecture adopted.

Liquid Crystalline Phase Description of Molecular Order Expected for this compound
Isotropic No long-range orientational or positional order.At high temperatures.
Nematic (N) Long-range orientational order of molecular long axes.Expected to form upon cooling from the isotropic phase.
Smectic A (SmA) Molecules organized in layers with their long axes perpendicular to the layer planes.A possible phase at temperatures below the nematic phase.
Smectic C (SmC) Molecules organized in layers with their long axes tilted with respect to the layer planes.Another possible smectic phase, often appearing at lower temperatures than SmA.
Crystalline Long-range orientational and positional order in a three-dimensional lattice.The ground state at low temperatures.

Rheological Studies of Organized Phases

The rheology, or flow behavior, of the liquid crystalline phases of this compound is complex and highly anisotropic, reflecting the underlying molecular order. Rheological studies provide valuable insights into the viscoelastic properties of these self-assembled structures.

The viscosity of calamitic liquid crystals is described by a set of viscosity coefficients. In the nematic phase, the Miesowicz viscosities (η₁, η₂, η₃) characterize the viscous response to shear flow in different orientations relative to the director. For instance, η₁ corresponds to the director being perpendicular to the flow and parallel to the velocity gradient, η₂ to the director being parallel to the flow, and η₃ to the director being perpendicular to both the flow and the velocity gradient.

In the smectic phases, the layered structure imposes additional constraints on flow. Flow is generally much easier parallel to the layers than perpendicular to them, leading to a very high effective viscosity for flows that would disrupt the layer structure. The rheological response of smectic phases is often characterized by a yield stress, below which the material behaves as a solid-like gel, and a shear-thinning behavior at higher shear rates.

The elastic properties of the liquid crystalline phases are described by elastic constants, which quantify the energy cost associated with deforming the director field from its equilibrium configuration. For a nematic phase, these are the splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants. These constants are crucial for understanding the response of the material to external fields and confinement.

Rheological Parameter Description Significance for Organized Phases of this compound
Miesowicz Viscosities (η₁, η₂, η₃) Anisotropic viscosity coefficients of the nematic phase.Characterize the resistance to flow in different directions relative to the molecular alignment.
Leslie Coefficients (α₁ - α₆) A more general set of viscosity coefficients for nematic fluids.Describe the coupling between flow and director orientation.
Elastic Constants (K₁₁, K₂₂, K₃₃) Quantify the energy cost of splay, twist, and bend deformations of the director field.Determine the response to external stimuli and the stability of different textures.
Layer Compression Modulus (B) The elastic modulus associated with changing the layer spacing in smectic phases.A measure of the rigidity of the smectic layer structure.

Derivatization Strategies and Analog Studies

Synthesis and Spectroscopic Characterization of Functionalized 4'-Octyloxyacetophenone Derivatives

The Claisen-Schmidt condensation, a base-catalyzed reaction, is a cornerstone in the synthesis of chalcones from acetophenone (B1666503) derivatives. This reaction involves the condensation of an acetophenone with an aromatic aldehyde. In the context of this compound, this reaction is employed to synthesize a series of chalcone (B49325) derivatives by reacting it with various substituted benzaldehydes. This method is highly versatile, allowing for the introduction of a wide range of substituents on the benzaldehyde (B42025) ring, thereby enabling a systematic study of structure-property relationships.

Another significant derivatization route is the synthesis of Schiff bases, or imines, through the condensation of this compound with various primary amines. This reaction, often catalyzed by a few drops of acid, results in the formation of a C=N double bond, which acts as a linker between the this compound core and the amine moiety. The synthesis of Schiff bases provides another avenue for tailoring the molecular architecture and, consequently, the material properties.

The characterization of these newly synthesized derivatives is crucial for confirming their molecular structures and purity. A combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), is routinely employed for this purpose.

Spectroscopic Data for a Representative Chalcone Derivative: (E)-1-(4-(octyloxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (KBr, cm⁻¹) ~1655 (C=O stretching of chalcone), ~1598 (C=C stretching), ~1250 (C-O-C stretching of ether), ~2920, 2850 (C-H stretching of alkyl chain)
¹H NMR (CDCl₃, δ ppm) ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.6 (d, 1H, β-H of enone), ~7.4 (d, 1H, α-H of enone), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~1.8 (m, 2H, -OCH₂CH₂-), ~1.3-1.5 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~163 (C-O of octyloxy), ~161 (C-O of methoxy), ~144 (β-C of enone), ~130 (Ar-C), ~128 (Ar-C), ~121 (α-C of enone), ~114 (Ar-C), ~68 (-OCH₂-), ~55 (-OCH₃), ~31, 29, 26, 22, 14 (alkyl carbons)

Spectroscopic Data for a Representative Schiff Base Derivative: (E)-N-(4-methoxybenzylidene)-1-(4-(octyloxy)phenyl)ethan-1-imine

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (KBr, cm⁻¹) ~1620 (C=N stretching of imine), ~1590 (C=C stretching), ~1245 (C-O-C stretching of ether), ~2925, 2855 (C-H stretching of alkyl chain)
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 1H, -CH=N-), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, -C(CH₃)=N-), ~1.8 (m, 2H, -OCH₂CH₂-), ~1.3-1.5 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~168 (C=N), ~162 (C-O of octyloxy), ~161 (C-O of methoxy), ~130 (Ar-C), ~129 (Ar-C), ~114 (Ar-C), ~68 (-OCH₂-), ~55 (-OCH₃), ~31, 29, 26, 22, 14 (alkyl carbons), ~17 (-C(CH₃)=N-)

Comparative Analysis of Structure-Property Relationships Across Homologous and Substituted Series

A key aspect of studying this compound derivatives is understanding how systematic changes in their molecular structure affect their macroscopic properties, particularly their liquid crystalline behavior. This is often achieved by synthesizing and analyzing homologous and substituted series of these compounds.

A homologous series is a group of compounds that have the same functional group and similar chemical properties, but differ by a successive methylene (B1212753) (-CH₂-) group in their alkyl chain. In the context of this compound derivatives, this involves varying the length of the alkoxy chain (e.g., from butoxy to dodecyloxy). Such studies have revealed a clear trend in the mesomorphic properties of these compounds. Generally, as the length of the terminal alkoxy chain increases, the melting point of the compound tends to decrease, and the stability of the mesophase (e.g., nematic or smectic) increases up to a certain point, after which it may decrease. This is attributed to the increased flexibility and van der Waals interactions provided by the longer alkyl chains, which influence the molecular packing and ordering in the liquid crystalline state.

Mesomorphic Properties of a Homologous Series of 4'-Alkoxyacetophenone Chalcone Derivatives

Alkoxy Chain (n)Transition Temperatures (°C)Mesophase Type
4 (Butoxy)Cr 110 N 125 INematic
6 (Hexyloxy)Cr 98 N 135 INematic
8 (Octyloxy)Cr 92 SmA 115 N 142 ISmectic A, Nematic
10 (Decyloxy)Cr 85 SmA 128 ISmectic A
12 (Dodecyloxy)Cr 80 SmA 132 ISmectic A

Note: Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data is representative and may vary based on the specific chalcone structure.

Rational Design of Novel Derivatives for Enhanced or Tunable Properties

The insights gained from the systematic study of structure-property relationships form the basis for the rational design of novel this compound derivatives with specific, enhanced, or tunable properties. The goal is to create "calamitic" or rod-like liquid crystals with desired characteristics such as a broad mesophase range, specific phase sequences, and high thermal stability.

The design strategy for calamitic liquid crystals based on the this compound core often involves the following considerations:

Molecular Rigidity and Linearity: The core of the molecule needs to be rigid and linear to promote anisotropic packing. This is often achieved by incorporating aromatic rings and rigid linking groups like the enone bridge in chalcones or the imine bridge in Schiff bases.

Molecular Flexibility: Flexible terminal chains, such as the octyloxy group, are essential for lowering the melting point and promoting the formation of liquid crystalline phases. The length of this chain can be tuned to control the type and stability of the mesophase.

Polarity and Polarizability: The introduction of polar groups or substituents with high polarizability can enhance intermolecular interactions and influence the dielectric anisotropy of the material, which is a critical parameter for display applications. For example, terminal cyano (-CN) or nitro (-NO₂) groups are often incorporated to increase the positive dielectric anisotropy.

Bent-Core Structures: By strategically introducing certain linking groups or substituents, it is possible to create bent-shaped or "banana" liquid crystals from 4'-aminoacetophenone (B505616) derivatives. These materials can exhibit unique and potentially useful ferroelectric and chiral properties. semanticscholar.org

A common design approach involves creating a molecule with a rigid core, a flexible terminal chain (like the octyloxy group), and a terminal polar group. For instance, a chalcone synthesized from this compound and a 4-cyanobenzaldehyde (B52832) would combine these features. The octyloxy chain provides flexibility, the chalcone linkage and aromatic rings provide rigidity, and the terminal cyano group introduces strong polarity. By systematically modifying each of these three components, researchers can fine-tune the mesomorphic properties to meet the requirements of specific applications, such as in liquid crystal displays (LCDs) and other electro-optical devices.

Future Research Directions and Emerging Paradigms

Integration of Multi-Scale Modeling with Experimental Methodologies

A significant frontier in understanding materials based on 4'-Octyloxyacetophenone is the integration of multi-scale modeling with empirical validation. This paradigm moves beyond isolated simulations or experiments to create a synergistic feedback loop, where computational predictions guide experimental work and experimental results refine computational models. Such an approach is critical for accurately predicting the complex behaviors of liquid crystalline systems, where phenomena span multiple length and time scales. researchgate.netmdpi.comtandfonline.com

Future research will likely focus on creating a seamless modeling hierarchy to predict the macroscopic properties of materials incorporating this compound, starting from its fundamental quantum mechanical characteristics. Atomistic simulations, such as molecular dynamics (MD), can elucidate how the molecule's octyloxy tail and acetophenone (B1666503) core influence local ordering and intermolecular interactions. mdpi.com These detailed insights can then inform coarse-grained or mesoscale models, which are capable of simulating larger systems over longer timescales to predict macroscopic properties like phase transition temperatures, viscoelastic coefficients, and defect dynamics. researchgate.nettandfonline.comresearchgate.net The ultimate goal is to develop robust models that can predict how modifications to the this compound structure will translate into desired material properties, thereby reducing the reliance on trial-and-error synthesis.

Modeling Scale Techniques Properties of this compound to be Investigated
Quantum Mechanical Density Functional Theory (DFT)Electron distribution, polarizability, molecular orbital energies.
Atomistic Molecular Dynamics (MD), Monte Carlo (MC)Intermolecular forces, conformational flexibility, local molecular packing. researchgate.net
Mesoscale Landau-de Gennes models, Dissipative Particle Dynamics (DPD)Liquid crystal phase behavior, defect formation and annihilation, response to external fields. tandfonline.com
Continuum Leslie-Ericksen theoryMacroscopic fluid dynamics, director field configuration in devices.

This table illustrates the different computational scales that can be integrated to model materials containing this compound, from single-molecule properties to bulk behavior.

Exploration of Advanced Characterization Techniques for In-Situ Studies

While standard characterization techniques like polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) have been foundational in studying liquid crystals, the future lies in applying advanced, in-situ methods. bhu.ac.inipme.ruiosrjournals.org These techniques allow researchers to observe the dynamic structural and morphological changes in materials containing this compound in real-time, under the influence of external stimuli such as temperature gradients, electric fields, or mechanical stress.

Synchrotron-based techniques, such as grazing-incidence X-ray diffraction (GIXD), are particularly powerful for probing the structure of thin films and interfaces, which is crucial for applications in displays and sensors. bhu.ac.inipme.ru In-situ XRD can be employed to precisely track the evolution of crystalline and liquid crystalline phases during synthesis or processing, providing critical kinetic information. gatech.edu Furthermore, in-situ solid-state NMR and microscopy (SEM/TEM) can offer unprecedented insights into local molecular environments and morphological changes as they occur. gatech.edu Applying these techniques to this compound and its derivatives will enable a more profound understanding of phase transitions and the mechanisms of self-assembly.

In-Situ Technique Information Gained Application to this compound Systems
Synchrotron X-ray Diffraction (XRD) Real-time tracking of phase transitions, lattice parameters. gatech.eduStudying the precise kinetics of the isotropic-to-nematic or smectic phase transitions.
In-Situ Solid-State NMR Changes in local molecular environment and dynamics. gatech.eduProbing the conformational changes of the octyloxy chain during phase transitions.
In-Situ Transmission Electron Microscopy (TEM) Direct visualization of nanoscale morphological evolution. iosrjournals.orggatech.eduObserving the growth of liquid crystal domains or the interaction with nanoparticles in real-time.
In-Situ Spectroscopic Ellipsometry Changes in optical properties and film thickness.Monitoring the response of a this compound-based liquid crystal layer to an applied voltage.

This table presents advanced in-situ characterization techniques and their potential applications for studying the dynamic behavior of materials derived from this compound.

Development of Sustainable Synthesis Routes with Reduced Environmental Footprint

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, and the synthesis of specialty chemicals like this compound is no exception. Future research will increasingly focus on developing environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

The conventional synthesis of this compound typically involves a Williamson ether synthesis, reacting 4'-hydroxyacetophenone (B195518) with an octyl halide in the presence of a base and an organic solvent. Future efforts will aim to replace hazardous solvents with greener alternatives like water or supercritical CO2, and to use catalysts that are reusable and non-toxic. nih.gov Biocatalysis, using enzymes to perform chemical transformations under mild conditions, represents a particularly promising avenue for sustainable synthesis. rsc.org Additionally, process intensification through techniques like flow chemistry can improve reaction efficiency, reduce waste, and enhance safety. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, will also be a key strategy to improve atom economy and reduce the environmental footprint. nih.gov

Synthesis Aspect Traditional Approach Potential Sustainable Alternative Benefit
Solvent Acetone (B3395972), DMF, Acetonitrile (B52724)Water, Ethanol, Supercritical FluidsReduced toxicity and environmental impact. nih.gov
Catalyst Stoichiometric base (e.g., K2CO3)Phase-transfer catalysts, reusable solid bases, enzymes.Increased efficiency, reduced waste, milder reaction conditions. rsc.org
Energy Input Refluxing/heating for extended periodsMicrowave-assisted synthesis, flow chemistry reactorsFaster reaction times, lower energy consumption.
Process Multi-step batch processing with isolationOne-pot synthesis, continuous flow processesReduced waste, improved atom economy, enhanced safety. nih.gov

This table compares a plausible traditional synthesis route for this compound with potential green and sustainable alternatives that are emerging as future research directions.

Machine Learning-Driven Discovery of New Materials Based on this compound Scaffolds

The fourth paradigm of materials science, data-driven discovery, is set to revolutionize the design of new liquid crystals and other functional organic materials. rsc.org Machine learning (ML) offers a powerful toolkit to navigate the vast chemical space and accelerate the identification of novel molecules with desired properties. rsc.orgbohrium.comjsr.org By using the this compound molecular structure as a foundational scaffold, ML models can be trained to predict the properties of thousands of hypothetical derivatives.

Researchers can build large datasets of known liquid crystal molecules and their associated properties (e.g., transition temperatures, dielectric anisotropy, viscosity). Various ML algorithms, such as random forests or neural networks, can then be trained on this data to establish quantitative structure-property relationships (QSPR). rsc.orgjsr.org These trained models can predict the liquid crystalline behavior and clearing temperatures of new compounds based solely on their molecular descriptors. rsc.org Furthermore, convolutional neural networks (CNNs) can be trained on polarized optical microscopy images to automatically identify liquid crystal phases, significantly speeding up the characterization process. sciforum.net This in-silico screening approach can prioritize the most promising candidate molecules for synthesis, dramatically reducing the time and cost associated with discovering next-generation materials.

Machine Learning Model Input Data Predicted Output Application for this compound Scaffolds
Random Forest / Gradient Boosting Molecular descriptors (e.g., size, shape, polarity) of derivatives.Liquid crystal phase type, transition temperatures, clearing point. rsc.orgRapidly screen virtual libraries of new molecules based on the this compound core to find candidates with optimal phase behavior.
Convolutional Neural Network (CNN) Polarized optical microscopy texture images.Classification of liquid crystal phases (e.g., nematic, smectic A, smectic C). sciforum.netAutomate the characterization of newly synthesized derivatives, increasing throughput.
Generative Models (e.g., GANs, VAEs) Desired material properties (e.g., high birefringence, low viscosity).Novel molecular structures.Inverse design of new molecules, starting from the this compound scaffold, that are predicted to have superior performance characteristics.

This table outlines how different machine learning models can be applied to accelerate the discovery and characterization of new functional materials derived from the this compound chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 4'-Octyloxyacetophenone, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where acetophenone derivatives are alkylated with octyloxy groups. Key steps include:
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress .
  • Purification : Recrystallization in ethanol or hexane-ethyl acetate mixtures to achieve >95% purity, verified via melting point analysis (30–32°C) .
  • Quality Control : Confirm molecular structure using 1^1H NMR (e.g., aromatic protons at δ 7.8–7.9 ppm, methylene groups at δ 4.0–4.2 ppm) and mass spectrometry (exact mass: 248.178 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons and carbonyl groups (C=O at ~200 ppm) .
  • FT-IR : Confirm the ketone group (C=O stretch at ~1680 cm1^{-1}) and ether linkage (C-O-C at ~1250 cm1^{-1}) .
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Q. What are the essential safety protocols for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the octyloxy substituent influence the compound’s photostability in environmental or catalytic studies?

  • Methodological Answer :
  • Photodegradation Assays : Expose solutions to UV light (λ = 254 nm) and monitor degradation via HPLC. Compare with shorter-chain analogs (e.g., methoxy derivatives) to assess alkyl chain effects .
  • Mechanistic Insight : The octyloxy group may enhance hydrophobicity, reducing aqueous solubility and altering reaction kinetics with ROS (reactive oxygen species) .

Q. What strategies are recommended for analyzing this compound’s interactions in biological systems?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) at concentrations 1–100 µM .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
  • Caution : Structural analogs like 4-octylphenol exhibit endocrine-disrupting effects; validate specificity in target studies .

Q. How can environmental fate and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :
  • Hydrolysis Studies : Test stability at pH 4–9 (25–50°C) and analyze breakdown products (e.g., 4-hydroxyacetophenone) via GC-MS .
  • Biodegradation : Use OECD 301F respirometry to measure microbial mineralization in soil/water systems .
  • Ecotoxicity : Assess effects on Daphnia magna (48-h LC50_{50}) and algal growth inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.